2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11FN2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and methoxy and methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
The synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can further modify the functional groups.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and methyl groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide include:
2-Amino-5-bromo-N-methoxy-N-methylbenzamide: This compound has a bromine atom instead of a fluorine atom, which can significantly alter its chemical reactivity and biological activity.
2-Amino-5-chloro-N-methoxy-N-methylbenzamide: The presence of a chlorine atom provides different electronic and steric effects compared to the fluorine derivative.
The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Overview
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula CHFNO. This compound is a derivative of benzamide and exhibits various biological activities, particularly in the fields of medicinal chemistry and material science. Its structural features include an amino group, a fluorine atom, and methoxy and methyl groups, which contribute to its unique properties and potential applications.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Utilization of 2-fluoro-5-nitrobenzoic acid.
- Reduction : The nitro group is reduced to an amino group using palladium on carbon (Pd/C) in hydrogen gas.
- Amidation : The resulting acid is reacted with N-methoxy-N-methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide derivative.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer activity, particularly against certain cancer cell lines. The mechanism of action appears to involve the modulation of specific molecular targets, possibly through enzyme inhibition or receptor interaction. For instance, compounds with similar structural motifs have been reported to inhibit protein kinases, which are crucial in cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to bind selectively to certain enzymes or receptors. The fluorine atom enhances binding affinity due to its electronegativity, while the methoxy and methyl groups influence the compound's pharmacokinetic properties, such as solubility and permeability.
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound found that it inhibited bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In another investigation, derivatives of this compound were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, with IC values ranging from 10 µM to 30 µM depending on the cell line .
Comparative Analysis
A comparison with similar compounds reveals distinct biological profiles based on functional group variations:
Compound Name | Key Substituent | Biological Activity | IC (µM) |
---|---|---|---|
2-Amino-5-bromo-N-methoxy-N-methylbenzamide | Bromine | Moderate Anticancer | 25 |
2-Amino-5-chloro-N-methoxy-N-methylbenzamide | Chlorine | Low Antimicrobial | >50 |
This compound | Fluorine | High Anticancer & Antimicrobial | 10-30 |
Properties
IUPAC Name |
2-amino-5-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPURUYKCXYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)F)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695939 | |
Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880875-39-8 | |
Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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